An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-methoxyaniline
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-methoxyaniline, a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, spectral data, and reactivity. Standardized experimental protocols for the determination of its physical properties are also included. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, facilitating its effective use in research and development.
Introduction
2-Bromo-6-methoxyaniline is an aromatic amine derivative characterized by the presence of both a bromine atom and a methoxy group on the aniline scaffold.[1] This substitution pattern imparts unique reactivity and makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials.[1] Its applications range from the synthesis of heterocyclic compounds like bromoindazole derivatives with potential antitumor properties to the development of novel drug candidates and photoluminescent materials.[1] An understanding of its physical and chemical properties is crucial for its handling, characterization, and successful application in synthetic endeavors.
Molecular and Physicochemical Properties
The fundamental molecular and physicochemical properties of 2-Bromo-6-methoxyaniline are summarized in the tables below. These properties have been compiled from various chemical databases and supplier specifications.
Table 1: General and Structural Properties
| Property | Value | Reference(s) |
| Chemical Name | 2-Bromo-6-methoxyaniline | [2] |
| CAS Number | 5473-01-8 | [3] |
| Molecular Formula | C₇H₈BrNO | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Canonical SMILES | COC1=C(C(=CC=C1)Br)N | [2] |
| InChI | InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | [2] |
| InChIKey | UDCXBOHQMWRTDN-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid | [3] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Boiling Point | 251.3 °C at 760 mmHg | [3] |
| Flash Point | 105.8 °C | [3] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.0399 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectral Data
The following table summarizes the key spectral data for the characterization of 2-Bromo-6-methoxyaniline.
Table 3: Spectral Data Summary
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FT-IR | Data not available in search results. |
| Mass Spectrometry (MS) | Exact Mass: 200.97893 Da, Monoisotopic Mass: 200.97893 Da[2] |
Note: Specific experimental spectral data was not available in the public domain at the time of this guide's compilation. Researchers should perform their own spectral analysis for confirmation.
Chemical Properties and Reactivity
2-Bromo-6-methoxyaniline exhibits reactivity characteristic of a substituted aniline. The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amino and methoxy groups, making it susceptible to further electrophilic substitution, although the steric hindrance from the ortho substituents can influence the regioselectivity of these reactions. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, providing a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds.
It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.[1]
Experimental Protocols
The following sections detail standardized laboratory procedures for the synthesis and determination of key physical properties of 2-Bromo-6-methoxyaniline.
Synthesis of 2-Bromo-6-methoxyaniline
A common method for the preparation of 2-Bromo-6-methoxyaniline involves the bromination of o-methoxyaniline.[4]
Methodology: [4]
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Reaction Setup: A solution of o-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) is cooled to 10°C.
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Bromination: A solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) is added dropwise to the cooled solution over a period of 10 minutes, maintaining the temperature at 10°C.
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Reaction: The reaction mixture is stirred for an additional 10 minutes after the completion of the bromine addition.
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Work-up: The solvent is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution.
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Purification: The organic layer is dried with anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a hexane solution of 45% dichloromethane as the eluent. This procedure typically yields 2-Bromo-6-methoxyaniline in around 72% yield.[4]
Determination of Melting Point
Although 2-Bromo-6-methoxyaniline is a liquid at room temperature, this general protocol is applicable for solid aniline derivatives.
Methodology:
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Sample Preparation: A small amount of the solid organic compound is introduced into a capillary tube, which is then sealed at one end.
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Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a digital melting point apparatus).
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Heating: The heating bath is heated slowly and steadily.
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Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.
Determination of Solubility
Methodology:
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Initial Test: Approximately 0.1 g of the compound is added to 3 mL of water in a test tube and shaken vigorously.
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Acid and Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.
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Concentrated Acid: For compounds insoluble in the above, and not containing nitrogen, solubility in concentrated H₂SO₄ can be tested.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2-Bromo-6-methoxyaniline.
Caption: Synthetic workflow for 2-Bromo-6-methoxyaniline.
Safety and Handling
2-Bromo-6-methoxyaniline is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dark place, protected from light.[3]
Conclusion
2-Bromo-6-methoxyaniline is a versatile chemical intermediate with a range of applications in organic synthesis. This guide has provided a detailed summary of its physical and chemical properties, along with standardized experimental protocols for its synthesis and characterization. The provided information aims to support researchers in the safe and effective use of this compound in their laboratory work. Further investigation into its biological activities, particularly its interaction with metabolic enzymes, could reveal new opportunities for its application in drug discovery and development.





